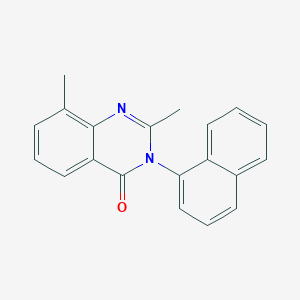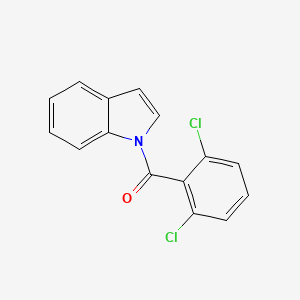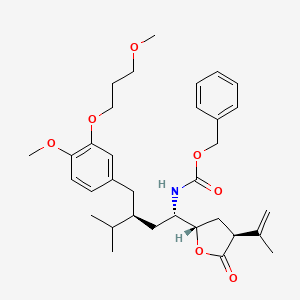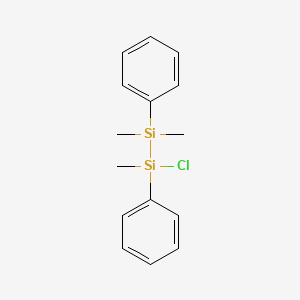
7-bromo-3H-thioxanthen-4(9H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-3H-thioxanthen-4(9H)-one is a brominated derivative of thioxanthone, a compound known for its photophysical properties. Thioxanthones are widely used in various applications, including as photoinitiators in polymer chemistry and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3H-thioxanthen-4(9H)-one typically involves the bromination of thioxanthone. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale bromination processes, with careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反応の分析
Types of Reactions
7-bromo-3H-thioxanthen-4(9H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The thioxanthone core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield various substituted thioxanthones, while oxidation could produce sulfoxides or sulfones.
科学的研究の応用
Chemistry
In chemistry, 7-bromo-3H-thioxanthen-4(9H)-one can be used as an intermediate in the synthesis of more complex molecules. Its brominated position allows for further functionalization, making it a valuable building block.
Biology and Medicine
Thioxanthone derivatives, including brominated ones, have been studied for their potential biological activities. They may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory effects, although specific studies on this compound would be needed to confirm these activities.
Industry
In industrial applications, this compound could be used as a photoinitiator in polymerization processes, taking advantage of its ability to absorb light and initiate chemical reactions.
作用機序
7-ブロモ-3H-チオキサンテン-4(9H)-オンの作用機序は、特定の用途によって異なります。光開始では、化合物は光を吸収して励起状態になり、重合を開始できます。生物学的な文脈では、その機序は、酵素や受容体などの分子標的との相互作用を伴いますが、これらの経路を解明するためには詳細な研究が必要です。
類似化合物との比較
類似化合物
チオキサンテン: 光物理的特性で知られる親化合物。
9H-チオキサンテン-4-オン: 同様のコア構造を持つ非臭素化誘導体。
7-クロロ-3H-チオキサンテン-4(9H)-オン: 反応性と用途が異なる可能性のある塩素化類似体。
独自性
7-ブロモ-3H-チオキサンテン-4(9H)-オンは、反応性と特性に影響を与える可能性のある臭素原子の存在によってユニークです。これは、さらなる官能基化のための汎用性の高い中間体であり、さまざまな研究および工業用途における貴重な化合物です。
特性
分子式 |
C13H9BrOS |
|---|---|
分子量 |
293.18 g/mol |
IUPAC名 |
7-bromo-3,9-dihydrothioxanthen-4-one |
InChI |
InChI=1S/C13H9BrOS/c14-10-4-5-12-9(7-10)6-8-2-1-3-11(15)13(8)16-12/h1-2,4-5,7H,3,6H2 |
InChIキー |
BUFVUXRDBQGUKW-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2=C(C1=O)SC3=C(C2)C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate](/img/structure/B11834502.png)


![2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid](/img/structure/B11834518.png)



![5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11834542.png)
![2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzoic acid](/img/structure/B11834556.png)


![tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11834592.png)
![8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11834593.png)

